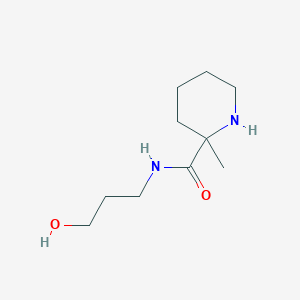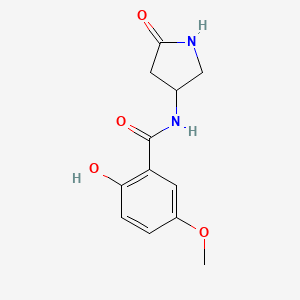
2-hydroxy-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide, commonly known as HMB, is a chemical compound that has been gaining significant attention in the scientific community due to its potential applications in various fields. HMB belongs to the class of compounds known as benzamides and has been found to possess unique biochemical and physiological properties that make it an attractive candidate for scientific research.
Mechanism of Action
The exact mechanism of action of HMB is not yet fully understood. However, it is believed that HMB exerts its effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. HMB has also been found to inhibit the activity of various enzymes involved in the inflammatory response, including COX-2 and iNOS.
Biochemical and Physiological Effects:
HMB has been found to possess various biochemical and physiological effects that make it an attractive candidate for scientific research. HMB has been found to possess significant anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new anti-cancer drugs. HMB has also been found to possess significant antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
HMB has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, one of the limitations of HMB is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on HMB. One area of interest is the development of new anti-cancer drugs based on the anti-tumor properties of HMB. Another area of interest is the development of new drugs for the treatment of oxidative stress-related diseases, based on the antioxidant properties of HMB. Additionally, further studies are needed to fully understand the mechanism of action of HMB and its potential applications in various fields of science.
Conclusion:
In conclusion, HMB is a chemical compound that has been extensively studied for its potential applications in various fields of science. HMB possesses unique biochemical and physiological properties that make it an attractive candidate for scientific research. Further studies are needed to fully understand the mechanism of action of HMB and its potential applications in various fields of science.
Synthesis Methods
The synthesis of HMB involves the condensation of 3-acetyl-4-hydroxy-6-methoxy-2H-pyran-2-one with 3-aminopyrrolidine in the presence of a suitable catalyst. The resulting product is then further processed to obtain HMB in its pure form. This synthesis method has been extensively studied and optimized to provide a high yield of HMB with excellent purity.
Scientific Research Applications
HMB has been extensively studied for its potential applications in various fields of science. One of the most notable applications of HMB is in the field of medicinal chemistry, where it has been found to possess significant anti-inflammatory and anti-tumor properties. HMB has also been studied for its potential applications in the field of organic synthesis, where it has been used as a building block for the synthesis of various compounds.
properties
IUPAC Name |
2-hydroxy-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-8-2-3-10(15)9(5-8)12(17)14-7-4-11(16)13-6-7/h2-3,5,7,15H,4,6H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMIQCAZOUYHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

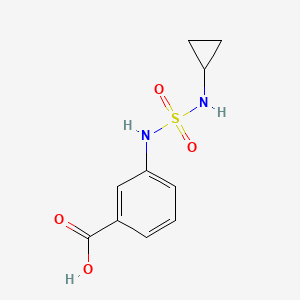
![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)
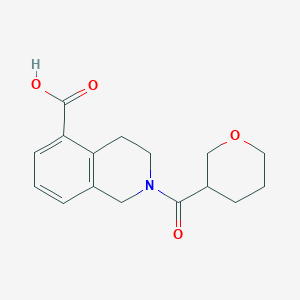
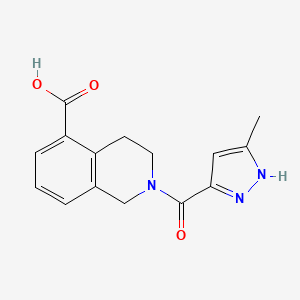
![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)
![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)
![3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid](/img/structure/B6631695.png)
![4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B6631699.png)
![4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile](/img/structure/B6631704.png)
![5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine](/img/structure/B6631710.png)


